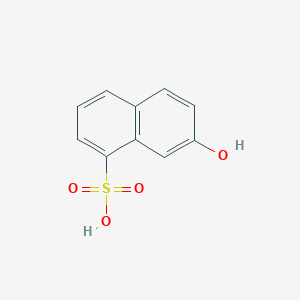

7-hydroxynaphthalene-1-sulfonic acid

Description

Overview of Naphthalene (B1677914) Sulfonic Acids in Contemporary Chemical Research

Naphthalene sulfonic acids and their derivatives are fundamental building blocks in modern chemical research. They are characterized as organic aromatic compounds containing a naphthalene ring that bears a sulfonic acid group. drugbank.com These compounds serve as key intermediates in the synthesis of a multitude of organic molecules. Their applications span various fields, including the creation of dyes and agrochemicals. chemicalbook.com

In materials science, derivatives like naphthalene-2-sulfonic acid are used as dopants in the development of conductive polymers, which have promising applications in electronics and biomedical engineering. taylorandfrancis.com Research has also explored the biodegradation of these compounds, particularly in the context of treating industrial effluents from tanneries. taylorandfrancis.com The versatility of naphthalene sulfonic acids ensures their continued importance in academic and industrial research, with ongoing studies focusing on creating novel materials and more efficient synthetic pathways. science.gov

The Significance of 7-Hydroxynaphthalene-1-sulfonic Acid within Organic Synthesis and Industrial Applications

This compound, also known as Croceic acid or Bayer's acid, is a specific isomer with considerable importance. chemicalbook.comnih.gov It is a colorless crystalline solid that is easily soluble in water and alcohol. chemicalbook.com This solubility is a key property that facilitates its use in aqueous reaction media.

The primary industrial application of this compound is as a vital intermediate in the manufacture of acid dyes and direct azo dyes. chemicalbook.com Its chemical structure is well-suited for azo coupling reactions, which are fundamental to the synthesis of a large class of colorants. The coupling with diazo compounds typically occurs at the 1-position of the naphthalene ring. chemicalbook.com However, this reaction can be sterically hindered by the sulfonic acid group in the peri-position, sometimes necessitating concentrated conditions or the use of catalysts. chemicalbook.com

The synthesis of this compound is achieved through the sulfonation of 2-naphthol (B1666908) using 98% sulfuric acid at low temperatures. chemicalbook.com Its reactivity also includes amination via the Bucherer reaction to produce 2-aminonaphthalene-8-sulfonic acid. chemicalbook.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₄S |

| Molecular Weight | 224.23 g/mol chemicalbook.com |

| Appearance | Colorless crystals chemicalbook.com |

| Solubility | Easily soluble in water and alcohol chemicalbook.com |

| Common Names | Croceic acid, Bayer's acid chemicalbook.comnih.gov |

Historical Trajectories and Foundational Developments in Naphthalene Sulfonic Acid Chemistry

The history of naphthalene sulfonic acid chemistry is linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. The development of polynaphthalene sulfonates, or naphthalene sulfonate condensates, began in the 1930s with the work of IG Farben in Germany. hardtchemical.com These products were initially used in the leather and textile industries, for processes like chrome tanning and as dispersants for dyes. hardtchemical.com

The sulfonation of naphthalene itself yields two main monosulfonic acid isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.orgwikipedia.org The preparation of naphthalene-2-sulfonic acid involves the sulfonation of naphthalene with sulfuric acid under conditions that favor the formation of the more stable 2-isomer over the 1-isomer. wikipedia.org This process often involves heating to allow the kinetically favored 1-sulfonic acid to convert to the thermodynamically more stable 2-sulfonic acid. chemicalbook.comwikipedia.org

The naming of specific derivatives often reflects their origin. For instance, this compound is also called "Bayer's acid," named after the chemical company Farbenfabriken Bayer AG. dokumen.pub These foundational developments in the synthesis and application of various naphthalene sulfonic acids paved the way for their widespread use as intermediates in manufacturing dyes, pigments, and other specialty chemicals. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Croceic acid, Bayer's acid | C₁₀H₈O₄S |

| Naphthalene | - | C₁₀H₈ |

| Naphthalene-1-sulfonic acid | α-Naphthalenesulfonic acid | C₁₀H₇SO₃H |

| Naphthalene-2-sulfonic acid | β-Naphthalenesulfonic acid | C₁₀H₇SO₃H |

| 2-Naphthol | β-Naphthol | C₁₀H₈O |

| 2-Aminonaphthalene-8-sulfonic acid | - | C₁₀H₉NO₃S |

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYJTJXLNBOVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059626 | |

| Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-57-0 | |

| Record name | Croceic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croceic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1490B3Z3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Pathways

Established Synthetic Routes for 7-Hydroxynaphthalene-1-sulfonic Acid

The traditional synthesis of this compound primarily relies on the direct sulfonation of 2-naphthol (B1666908). The regioselectivity of this reaction is highly dependent on the reaction conditions.

Sulfonation of Precursor Naphthols

The most direct method for the preparation of this compound involves the sulfonation of 2-naphthol. This reaction is typically carried out using 98% sulfuric acid at low temperatures. chemicalbook.com The control of temperature is a critical factor in this synthesis. At lower temperatures, the kinetic product, this compound (also referred to as 2-hydroxynaphthalene-8-sulfonic acid), is preferentially formed. chemicalbook.comsciencemadness.org Conversely, at higher temperatures, the thermodynamically more stable 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) becomes the major product. sciencemadness.orgstackexchange.com

The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile attacks the electron-rich naphthalene (B1677914) ring. The hydroxyl group of 2-naphthol is an activating group, directing the incoming sulfonic acid group primarily to the ortho and para positions. In the case of 2-naphthol, the 1-position is kinetically favored.

| Precursor | Reagent | Key Condition | Product |

| 2-Naphthol | 98% Sulfuric Acid | Low Temperature | This compound |

Exploration of Classical Synthetic Transformations

Classical synthetic transformations in naphthalene chemistry, such as the Bucherer reaction, have also been explored in the context of hydroxynaphthalene sulfonic acids. The Bucherer reaction is a reversible nucleophilic aromatic substitution that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. While not a direct synthesis of this compound, the amination of the related 2-hydroxynaphthalene-8-sulfonic acid (an alternative name for the target compound) yields 2-aminonaphthalene-8-sulfonic acid. chemicalbook.com This highlights a classical transformation that can be applied to this class of compounds.

Another classical approach involves the fusion of naphthalenesulfonic acids with alkali hydroxides to yield naphthols. For instance, the alkali fusion of 1-naphthalenesulfonic acid is a known method to produce 1-naphthol. wikipedia.org This type of reaction underscores the traditional methods available for the interconversion of functional groups on the naphthalene ring system.

Advanced Strategies in Naphthalene Sulfonic Acid Synthesis

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of naphthalene sulfonic acids, providing better control over regioselectivity and reaction conditions.

Electrophilic Aromatic Sulfonation Techniques

Electrophilic aromatic sulfonation is the fundamental reaction for introducing a sulfonic acid group onto an aromatic ring. masterorganicchemistry.comnih.gov The hydroxyl group in 2-naphthol strongly activates the naphthalene ring towards electrophilic attack. The position of sulfonation is dictated by the stability of the intermediate carbocation (arenium ion). stackexchange.com Attack at the C1 position of 2-naphthol results in a resonance-stabilized intermediate where the aromaticity of the adjacent ring is preserved, which is why it is the kinetically favored product. stackexchange.com

Advanced techniques focus on optimizing the sulfonating agent and reaction conditions to maximize the yield of the desired isomer. The use of milder sulfonating agents or the addition of catalysts can improve the selectivity of the reaction.

Nucleophilic Aromatic Substitution Approaches in Synthesis

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative pathway for the synthesis of functionalized naphthalenes. numberanalytics.comnih.gov While direct sulfonation is an electrophilic substitution, nucleophilic substitution can be employed to introduce other functional groups which can then be converted to the desired product.

A pertinent example is the Ullmann coupling reaction, a copper-catalyzed nucleophilic aromatic substitution. While not directly producing this compound, studies have shown the successful synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid. acs.orgnih.gov A notable side product in these aqueous reactions is 8-hydroxynaphthalene-1-sulfonic acid, formed by the displacement of the chloro group by water. acs.org This indicates that a nucleophilic hydroxylation of a suitable halo-naphthalenesulfonic acid could be a viable, albeit less direct, synthetic route.

Microwave-Assisted Synthetic Protocols in Naphthalene Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov In the context of naphthalene sulfonic acid derivatives, microwave irradiation has been successfully applied to the copper-catalyzed Ullmann coupling reaction for the synthesis of anilinonaphthalene sulfonic acid derivatives. acs.orgnih.govacs.org

These reactions were carried out in an aqueous buffer solution at 100 °C, with reaction times as short as one to three hours, yielding products in good to excellent yields. acs.orgnih.gov The application of microwave technology to the direct sulfonation of naphthols or the nucleophilic substitution reactions on halo-naphthalenesulfonic acids could potentially offer a more efficient and environmentally friendly route to this compound.

| Synthetic Strategy | Key Features | Relevant Example |

| Electrophilic Aromatic Sulfonation | Fundamental for introducing -SO₃H group; regioselectivity is key. | Sulfonation of 2-naphthol at low temperature. |

| Nucleophilic Aromatic Substitution | Alternative pathway to functionalized naphthalenes. | Ullmann coupling to form anilinonaphthalene sulfonic acids, with hydroxynaphthalene sulfonic acid as a byproduct. acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. | Microwave-assisted Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid. acs.orgnih.gov |

Electrochemical Polymerization as a Route to Naphthalene Sulfonic Acid Derivatives

Electrochemical polymerization has emerged as a versatile technique for the synthesis of conductive polymer films from various aromatic compounds, including derivatives of naphthalene sulfonic acid. While direct studies on the electrochemical polymerization of this compound are not extensively detailed in the reviewed literature, the principles can be inferred from the electropolymerization of structurally similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and other amino-substituted naphthalene sulfonic acids. researchgate.netaau.edu.etnih.gov

The process typically involves the use of a three-electrode system with a working electrode, such as a glassy carbon electrode (GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum coil). nih.gov The monomer, in this case, a derivative of hydroxynaphthalene sulfonic acid, is dissolved in a suitable supporting electrolyte, and a potential is cycled between defined limits to induce polymerization on the surface of the working electrode. researchgate.netnih.gov

The mechanism of polymerization for these compounds generally proceeds via the formation of radical cations upon oxidation at the electrode surface. These radicals then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode. The presence of hydroxyl and sulfonic acid groups on the naphthalene ring influences the electronic properties and solubility of the monomer and the resulting polymer. The sulfonic acid group, in particular, can enhance the water solubility of the monomer and contribute to the ion-exchange properties of the polymer film.

Research on the electropolymerization of AHNSA has shown that a stable, adherent, and electroactive polymer film can be readily formed on a GCE. nih.gov The properties of the resulting polymer, such as conductivity, surface morphology, and electrocatalytic activity, are highly dependent on the experimental conditions, including the monomer concentration, pH of the electrolyte, potential scan rate, and the potential window. researchgate.net

The following table summarizes typical experimental conditions and findings from the electrochemical polymerization of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which provides a model for the potential synthesis of poly(this compound).

Table 1: Research Findings on Electrochemical Polymerization of a Naphthalene Sulfonic Acid Derivative

| Monomer | Electrode System | Supporting Electrolyte | Key Findings | Reference |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | Glassy Carbon Electrode (GCE), Ag/AgCl reference, Pt counter | 0.1 M HNO₃ | Formation of a stable and electroactive polymer film. | nih.gov |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) | Glassy Carbon Electrode (GCE) | Acetate Buffer (pH 5.0) | The polymer-modified electrode exhibited catalytic activity towards the detection of fenitrothion. | aau.edu.et |

| Amino-substituted naphthalene sulfonic acids | Glassy Carbon Electrode (GCE) | Acidic media | The structure of the monomer significantly influences the electropolymerization process and the properties of the resulting polymer. | researchgate.net |

Principles of Green Chemistry in the Production of Naphthalene Sulfonic Acids

The traditional synthesis of hydroxynaphthalene sulfonic acids often involves the use of concentrated sulfuric acid or oleum, leading to the generation of significant amounts of acidic waste and potential environmental concerns. google.com In recent years, the principles of green chemistry have been increasingly applied to mitigate these issues, focusing on the development of more sustainable and environmentally benign synthetic routes.

Key green chemistry principles relevant to the production of this compound, which is typically synthesized by the sulfonation of 2-naphthol, include the use of alternative catalysts and solvent systems. chemicalbook.com

Solid Acid Catalysts: One promising approach is the replacement of corrosive and hazardous liquid acids with solid acid catalysts. These catalysts, such as zeolite-based materials or sulfonic acid-functionalized resins, offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.net For instance, kaolin (B608303) sulfonic acid nanoparticles have been demonstrated as an efficient and reusable heterogeneous catalyst for related organic transformations, suggesting their potential applicability in the sulfonation of naphthols under greener conditions. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have garnered attention as environmentally friendly alternatives to volatile organic solvents. nih.govnih.gov Their low vapor pressure, high thermal stability, and tunable solvent properties make them attractive media for a variety of chemical reactions, including sulfonations. The use of ILs can facilitate easier product separation and catalyst recycling. Research on the use of ionic liquids in the synthesis of naphthalene sulfonates has shown promise in improving reaction efficiency and reducing waste. nih.gov For example, certain imidazolium-based ionic liquids have been successfully employed as solvents in related pharmaceutical syntheses. nih.gov

Table 2: Green Chemistry Approaches in the Synthesis of Naphthalene Sulfonic Acids

| Green Chemistry Principle | Approach | Potential Advantages | Reference |

| Use of Safer Solvents and Auxiliaries | Replacement of volatile organic solvents with ionic liquids. | Reduced solvent emissions, potential for recycling, and improved reaction control. | nih.govnih.gov |

| Catalysis | Employment of solid acid catalysts (e.g., zeolites, functionalized resins, kaolin sulfonic acid). | Ease of separation, reusability, reduced corrosion, and minimization of acidic waste. | researchgate.net |

| Waste Prevention | Process optimization to reduce the formation of by-products and waste streams. | Improved atom economy and reduced environmental impact. | google.com |

| Design for Energy Efficiency | Utilizing microwave irradiation or other energy-efficient heating methods. | Reduced reaction times and lower energy consumption. | arabjchem.org |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of 7-Hydroxynaphthalene-1-sulfonic Acid

The naphthalene (B1677914) ring system of this compound is activated towards electrophilic aromatic substitution, primarily due to the presence of the hydroxyl group. The outcome of these reactions is a delicate balance between the electronic directing effects of the substituents and steric factors.

Diazo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, attacking an activated aromatic ring. wikipedia.org For this compound, the hydroxyl group at C-7 strongly activates the ring, directing the incoming electrophile to the ortho positions, C-6 and C-8.

Regioselectivity : The coupling reaction is highly regioselective. The diazonium cation, a relatively weak electrophile, will preferentially attack the most electron-rich and accessible position. researchgate.net The primary site for diazo coupling is the C-8 position. This is because the hydroxyl group at C-7 activates the ortho-position at C-8. While the C-6 position is also activated, the C-8 position is generally favored in naphthols.

Reaction Hindrance : A significant factor influencing the reaction at the C-8 position is steric hindrance from the peri-positioned sulfonic acid group at C-1. This bulky group can impede the approach of the diazonium ion, potentially slowing the reaction rate or, in the case of very bulky diazonium salts, directing the coupling to the less hindered C-6 position. However, for most common diazonium salts, coupling at C-8 remains the predominant pathway. The reaction is typically carried out in alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating naphthoxide ion, which enhances the rate of coupling. cuhk.edu.hk

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity | Steric Hindrance |

| C-8 | -OH at C-7 | Ortho (Activating) | High | High (from -SO₃H at C-1) |

| C-6 | -OH at C-7 | Ortho (Activating) | Moderate | Low |

| C-5 | -OH at C-7 | Para (Activating) | Low | Low |

| C-2, C-4 | -SO₃H at C-1 | Ortho, Para (Deactivating) | Very Low | Low |

| C-3 | -SO₃H at C-1 | Meta (Deactivating) | Very Low | Low |

Further sulfonation of this compound introduces additional sulfonic acid groups onto the naphthalene ring. The position of the second sulfonation is dictated by the directing effects of the existing substituents and reaction conditions.

Under typical sulfonation conditions (e.g., using oleum), a second sulfonic acid group is introduced, leading to the formation of 7-hydroxynaphthalene-1,3-disulfonic acid (G acid).

Directive Effects : The hydroxyl group at C-7 directs ortho and para (to positions C-6, C-8, and C-5). The sulfonic acid group at C-1 directs meta (to positions C-3, C-6, and C-8).

Observed Product : The formation of 7-hydroxynaphthalene-1,3-disulfonic acid indicates that sulfonation occurs at the C-3 position. wikimedia.org This outcome is favored because positions 6 and 8 are activated by the hydroxyl group but also influenced by the meta-directing sulfonic acid group. However, the C-3 position, while deactivated by the inductive effect of the sulfonic acid group at C-1, is the sterically most accessible meta position. Sulfonation of naphthalenes can be reversible and subject to thermodynamic control, which may also favor the formation of the 1,3-disubstituted product. researchgate.netgoogle.com

Nucleophilic Substitution Reactions and Transformations

The presence of the hydroxyl and sulfonic acid groups also allows for various nucleophilic substitution reactions, which are crucial for the synthesis of derivatives.

The hydroxyl group of this compound can be converted to an amino group via the Bucherer or Bucherer-Lepetit reaction. wikipedia.org This reversible reaction is of significant industrial importance for the synthesis of aminonaphthalenesulfonic acids, which are key dye intermediates. wikipedia.org

The reaction involves heating the naphthol with an aqueous solution of ammonia (B1221849) and sodium bisulfite (sodium hydrogen sulfite). The mechanism proceeds through the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to yield the corresponding naphthylamine.

Reaction: this compound + NH₃ / NaHSO₃ ⇌ 7-aminonaphthalene-1-sulfonic acid + H₂O

This transformation is a powerful method for introducing an amino group onto the naphthalene nucleus, providing a route to a different class of derivatives. researchgate.net

The sulfonic acid group, particularly at an alpha-position like C-1, can be removed under certain conditions.

Acid-Catalyzed Desulfonation : Heating naphthalenesulfonic acids with dilute aqueous mineral acids (like sulfuric or hydrochloric acid) can lead to the hydrolytic cleavage of the C-SO₃H bond, regenerating the parent aromatic compound. wikipedia.org For this compound, this process would yield 2-naphthol (B1666908). The alpha-sulfonic acid group is generally more labile than a beta-sulfonic acid group.

Alkali Fusion : A more drastic reaction is alkali fusion, where the compound is heated with a strong base like sodium hydroxide at high temperatures (around 300 °C). This process typically results in the displacement of the sulfonic acid group by a hydroxyl group. google.com In the case of this compound, this could potentially lead to the formation of a dihydroxynaphthalene, although the reaction is harsh and may lead to rearrangements or decomposition.

Oxidative and Reductive Transformation Pathways

The electron-rich naphthalene system in this compound is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidative Pathways : The phenolic nature of the molecule makes it prone to oxidation. Mild oxidizing agents can convert the hydroxynaphthalene moiety into corresponding naphthoquinones. For instance, oxidation of 1-naphthol is known to produce (hydroxy)naphthoquinones. capes.gov.br The oxidation of this compound could potentially yield quinones derived from the 1,7-dihydroxynaphthalene system. Enzymatic oxidation, for example using laccases, is also a possible transformation pathway, as these enzymes are known to oxidize a wide range of phenolic compounds. mdpi.com

Reductive Pathways : The sulfonic acid group can be reduced under specific conditions. For example, reduction of naphthalene-1-sulfonic acid with triphenylphosphine can yield the corresponding 1-naphthalenethiol. wikipedia.org Catalytic hydrogenation under high pressure and temperature can reduce the aromatic naphthalene core to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, although this requires forcing conditions. The specific products would depend on the catalyst and reaction parameters used.

| Transformation Type | Reagents/Conditions | Functional Group Targeted | Potential Product(s) |

| Oxidation | Mild oxidizing agents (e.g., Fremy's salt), Laccase | Hydroxylated Ring | Naphthoquinone derivatives |

| Reduction | Triphenylphosphine | Sulfonic Acid Group | 7-hydroxy-1-naphthalenethiol |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni), High T/P | Aromatic Rings | 7-hydroxytetralin-1-sulfonic acid |

| Desulfonation | Dilute aqueous acid, heat | Sulfonic Acid Group | 2-Naphthol |

| Amination (Bucherer) | NH₃, NaHSO₃, heat | Hydroxyl Group | 7-aminonaphthalene-1-sulfonic acid |

Complexation Chemistry

Schiff bases derived from hydroxyl-substituted aromatic aldehydes and various amines are well-established ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov The presence of donor atoms like nitrogen and oxygen in their structure allows them to act as versatile chelating agents. mdpi.comnih.gov The complexation chemistry of Schiff bases derived from hydroxynaphthalene sulfonic acids, in particular, has been a subject of investigation, revealing insights into their coordination behavior and the structural characteristics of the resulting metal complexes.

Research has been conducted on the synthesis and characterization of divalent transition metal complexes using Schiff base ligands derived from the condensation of a hydroxynaphthalene sulfonic acid derivative with an aromatic aldehyde. researchgate.net A specific example involves the Schiff base 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid (H₃L), synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-naphthaldehyde. researchgate.netresearchgate.net This ligand has been used to prepare complexes with copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). researchgate.net

The formation of these complexes involves the coordination of the metal ion with the Schiff base ligand, which acts as a bidentate chelating agent. researchgate.net Spectroscopic evidence from various studies confirms that the coordination occurs through the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the deprotonated phenolic hydroxyl group (-OH). nih.govresearchgate.net

Characterization and Structure of the Complexes

The elucidation of the structure and properties of these metal complexes has been achieved through a combination of analytical and spectroscopic techniques.

Elemental Analysis: Microanalytical data for complexes of Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) with the H₃L ligand suggest a 1:1 metal-to-ligand stoichiometry. researchgate.net

Molar Conductivity: Measurements of molar conductivity indicate that these complexes are non-electrolytic in nature. researchgate.net

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination mode comes from IR spectroscopy. The spectrum of the free Schiff base ligand shows a characteristic band for the azomethine group ν(C=N). Upon complexation, this band shifts to a lower wavenumber, indicating the participation of the azomethine nitrogen in coordination with the metal ion. The disappearance of the phenolic ν(O-H) band in the spectra of the complexes confirms the deprotonation and coordination of the phenolic oxygen. researchgate.net

Electronic and Magnetic Studies: Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide information about the geometry of the complexes. For the Schiff base derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, studies have proposed an octahedral geometry for the Cu(II), Co(II), Ni(II), and Mn(II) complexes, while the Zn(II) complex is suggested to have a tetrahedral geometry. researchgate.netresearchgate.net

¹H NMR Spectroscopy: For diamagnetic complexes like Zn(II), ¹H NMR spectroscopy offers further proof of coordination. The spectrum of the Zn(II) complex shows an upfield shift for the azomethine proton signal compared to the free ligand, resulting from the change in the electronic environment upon bonding to the zinc ion. The disappearance of the -OH proton signal confirms its involvement in chelation. researchgate.net

Electron Spin Resonance (ESR): The ESR spectrum of the copper(II) complex provides information on the nature of the metal-ligand bond. researchgate.net

The detailed findings from the characterization of these metal complexes are summarized in the tables below.

Table 1: Properties of Transition Metal Complexes with 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid Ligand researchgate.net

| Metal Ion | Molecular Formula | Proposed Geometry | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |

| Cu(II) | [Cu(NaL)(H₂O)₃]·4H₂O | Octahedral | 15 |

| Co(II) | [Co(NaL)(H₂O)₃]·10H₂O | Octahedral | 20 |

| Ni(II) | [Ni(NaL)(H₂O)₃]·7H₂O | Octahedral | 18 |

| Mn(II) | [Mn(NaL)(H₂O)₃]·4H₂O | Octahedral | 25 |

| Zn(II) | [Zn(NaL)(H₂O)]·6H₂O | Tetrahedral | 22 |

Data derived from studies on the Schiff base synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-naphthaldehyde.

Table 2: Key Spectroscopic Data for Metal Complex Elucidation researchgate.net

| Complex | IR ν(C=N) (cm⁻¹) | Key Electronic Spectral Bands (cm⁻¹) | Assignment (for Octahedral Geometry) |

| Ligand (H₃L) | 1618 | - | - |

| Co(II) Complex | 1544 | 16129, 22222 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) |

| Ni(II) Complex | 1572 | 17241, 20833, 26316 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

These detailed investigations into the complexation chemistry of Schiff bases derived from hydroxynaphthalene sulfonic acids demonstrate their efficacy as versatile ligands, forming structurally diverse and stable complexes with various transition metals. The coordination is consistently found to occur via the azomethine nitrogen and a deprotonated phenolic oxygen, leading to the formation of chelate rings that confer stability to the metal complexes. researchgate.net

Derivatization and Functionalization Strategies

Synthesis of Substituted Amino-Hydroxynaphthalene Sulfonic Acid Derivatives

The conversion of the hydroxyl group in hydroxynaphthalene sulfonic acids to an amino group is a significant transformation, yielding amino-hydroxynaphthalene sulfonic acid derivatives. A common method to achieve this is the Bucherer reaction, which involves treating the hydroxynaphthalene compound with an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or an amine. For instance, 2-hydroxynaphthalene-8-sulfonic acid can be aminated through the Bucherer reaction to produce 2-aminonaphthalene-8-sulfonic acid. chemicalbook.com Similarly, the sulfonation of beta-naphthol followed by heating with ammonium (B1175870) hydrogen sulfite and ammonia is a known route to produce 2-amino-1-naphthalenesulfonic acid. nih.gov

Another approach involves the nitration of acylated 2-hydroxynaphthalene-4-sulfonic acid, followed by reduction. This process can yield a mixture of 1-amino-6-hydroxynaphthalene-8-sulfonic acid and 1-amino-7-hydroxynaphthalene-5-sulfonic acid, which can then be separated. google.com Furthermore, existing amino-hydroxynaphthalene sulfonic acids can be further modified. For example, the amino group of 1-amino-7-hydroxynaphthalene-5-sulfonic acid can be benzylated by reacting it with benzyl (B1604629) chloride. google.com

Formation of Azo Compounds and Their Spectroscopic Properties

The formation of azo compounds is a cornerstone of dye chemistry, and 7-hydroxynaphthalene-1-sulfonic acid and its derivatives are important coupling components in these syntheses. Azo dyes are created through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable aromatic compound, such as a naphthol derivative. unb.catifr.res.in

The coupling reaction is highly dependent on pH. Diazotization is typically carried out in acidic conditions at low temperatures (0–5 °C) using sodium nitrite (B80452) and a strong acid like hydrochloric acid. cuhk.edu.hk The subsequent coupling with the naphthol component is favored under alkaline conditions, which activate the aromatic ring for electrophilic substitution. The position of the azo coupling on the naphthalene (B1677914) ring is directed by the existing substituents. For 2-hydroxynaphthalene-8-sulfonic acid, coupling with diazo compounds occurs at the 1-position. chemicalbook.com

The resulting azo dyes exhibit a wide range of colors, including shades of yellow, red, orange, brown, and blue, which arise from the extended π-electron conjugation in their molecular structures. unb.catifr.res.in The specific color and spectroscopic properties of the dye are influenced by the electronic nature of the substituents on both the diazonium salt and the coupling component. For example, the condensation of naphthalic anhydride (B1165640) with r acid (7-Naphthalimide-1-naphthol-3-sulfonic acid) and subsequent coupling with various diazotized anilines produces a range of azo dyes with varying fastness properties. jst.go.jp

Design and Development of Anilinonaphthalene Sulfonic Acid (ANS) Analogs

8-Anilinonaphthalene-1-sulfonic acid (ANS) and its analogs are well-known fluorescent probes whose emission properties are sensitive to the polarity of their environment. nih.govwikipedia.org They are synthesized by the reaction of an aniline (B41778) derivative with a naphthalenesulfonic acid containing a leaving group at the 8-position, such as a chloro or hydroxyl group.

A significant advancement in the synthesis of ANS derivatives has been the use of microwave-assisted copper(0)-catalyzed Ullmann coupling. nih.govresearchgate.net This method offers improved yields and milder reaction conditions compared to traditional high-temperature, acid-catalyzed approaches. nih.gov The reaction typically involves coupling 8-chloronaphthalene-1-sulfonic acid with a substituted aniline in a buffered aqueous solution in the presence of elemental copper powder. nih.govacs.org

The spectroscopic properties of the resulting ANS analogs are highly dependent on the substituents on the aniline ring. Electron-donating groups can enhance fluorescence quantum yields, while electron-withdrawing groups may lead to diminished or completely quenched fluorescence. nih.gov The table below summarizes the synthesis and spectral properties of several ANS derivatives.

| ANS Derivative | Yield (%) | λabs (nm) in Water | λem (nm) in Water | λabs (nm) in Ethylene Glycol | λem (nm) in Ethylene Glycol |

| Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63 | 368 | 490 | 374 | 466 |

| Sodium 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | 53 | 366 | 488 | 370 | 460 |

| Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47 | 362 | 488 | 368 | 464 |

| Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 43 | 368 | 490 | 374 | 466 |

| Sodium 8-((4-oxidophenyl)amino)naphthalene-1-sulfonate | 21 | 364 | 490 | 370 | 466 |

| Table compiled from data in nih.govacs.org |

Polymerization Studies Leading to Polymeric Naphthalene Sulfonic Acid Derivatives

Naphthalene sulfonic acid derivatives can undergo polymerization to form materials with a range of interesting properties. One common method is the condensation polymerization of a naphthalene sulfonic acid with formaldehyde. wikipedia.orgresearchgate.net This process creates polymeric chains with repeating naphthalene units linked by methylene (B1212753) bridges. These polymers are often used as dispersants and superplasticizers. researchgate.net

Another approach is the oxidative polymerization of amino-substituted naphthalene sulfonic acids. For example, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and its salts can be polymerized using an oxidant like ammonium peroxydisulfate (B1198043) in an aqueous solution. bg.ac.rsscientific.netresearchgate.net The resulting polymers are semiconducting and soluble in polar solvents. bg.ac.rsscientific.net The molecular weight and polydispersity of the polymer can be influenced by the starting monomer (the free acid or its salt). bg.ac.rs During the polymerization of AHNSA, a significant elimination of the sulfonic acid group from the polymer backbone is often observed. bg.ac.rsscientific.net

Electropolymerization is another technique used to create thin films of these polymers on electrode surfaces. researchgate.net For instance, 7-amino-4-hydroxynaphthalene-2-sulfonic acid can be electropolymerized on a glassy carbon electrode to create a modified electrode with electrocatalytic properties. researchgate.net

Other Chemoselective Functional Group Transformations (e.g., amidation reactions)

Beyond the primary transformations, the functional groups on this compound and its derivatives allow for other chemoselective reactions. For example, the amino group in aminonaphthalene sulfonic acids can undergo amidation. This is often done to protect the amino group or to introduce new functionalities. Acylating agents like acid chlorides or anhydrides can be used for this purpose. google.com

Furthermore, the sulfonic acid group itself can be involved in reactions. For instance, new sulfonamide derivatives with a naphthalene moiety have been synthesized by reacting naphthalene-1-sulfonyl chloride with various amines. nih.gov These reactions highlight the versatility of the functional groups present on the naphthalene sulfonic acid scaffold for creating a diverse range of chemical structures.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 7-hydroxynaphthalene-1-sulfonic acid. Through various NMR experiments, including ¹H, ¹³C, and 2D NMR, the precise connectivity and chemical environment of each atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the aromatic protons will appear in a specific region of the spectrum, with their chemical shifts and coupling patterns revealing their relative positions on the naphthalene (B1677914) ring.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the naphthalene ring and those bonded to the hydroxyl and sulfonic acid groups provide crucial structural information.

2D NMR Experiments: To further resolve complex structural details, two-dimensional (2D) NMR experiments are employed. illinois.eduspringernature.com These include:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace out the proton connectivity within the naphthalene ring system. illinois.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of specific protons to their corresponding carbons. illinois.eduspringernature.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for confirming the positions of the hydroxyl and sulfonic acid substituents on the naphthalene ring. illinois.edu

Table 1: Predicted NMR Data for this compound

| Experiment | Predicted Data |

| ¹H NMR | Predicted shifts for aromatic protons based on substituent effects of -OH and -SO₃H groups. |

| ¹³C NMR | Predicted chemical shifts for the 10 carbon atoms of the naphthalene ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group. np-mrd.org |

Predicted data is based on established substituent effects and computational models. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound. Various MS techniques are utilized to obtain complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a powerful tool for confirming the identity of the compound and for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by gas chromatography-mass spectrometry (GC-MS) is not feasible. nih.govresearchgate.net However, by converting the analyte into a more volatile derivative, GC-MS can be employed. researchgate.net A common derivatization technique is silylation, where the acidic protons of the hydroxyl and sulfonic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups. omicsonline.orgbrjac.com.brnih.gov This process increases the volatility of the compound, allowing it to be separated by gas chromatography and subsequently detected by mass spectrometry. sigmaaldrich.com The resulting mass spectrum of the silylated derivative will show characteristic fragmentation patterns that can be used for structural confirmation.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique that can be used to analyze non-volatile compounds. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize. This technique is particularly useful for analyzing mixtures and can provide information about the molecular weight distribution of oligomers or polymers, which could be relevant in the context of byproducts from the synthesis of this compound. acs.org

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

S=O Stretch: Strong absorption bands typically in the range of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the sulfonate group. researchgate.net

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Several absorption bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Sulfonic Acid (S=O) | 1340-1350 (asymmetric), 1150-1165 (symmetric) |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450-1600 |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the naphthalene core gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

A study on a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene structure demonstrated the utility of UV-Vis spectroscopy in monitoring reactions, with specific absorption maxima being key to the analysis. nih.gov For quantitative analysis, reverse-phase HPLC with UV detection at a wavelength of approximately 254 nm is a suitable method for quantifying naphthalene sulfonic acids.

Table 1: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound/Derivative Type | Typical Absorption Range (nm) | Reference |

| Naphthalene Derivatives | 300-350 | researchgate.net |

| General Aromatic Molecules | 250-400 | researchgate.net |

| Dyes from 7-amino-4-hydroxynaphthalene-2-sulfonic acid | 510-600 | researchgate.net |

This table provides a general overview based on related compounds.

Chromatographic Separation and Analysis Techniques (HPLC/MS, Capillary Zone Electrophoresis, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of naphthalene sulfonates. nih.gov Reverse-phase HPLC is commonly employed, often using a C18 column. researchgate.netoup.com The separation can be achieved using a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added to control ionization. sielc.com For the analysis of naphthalene sulfonates in highly saline solutions, a method involving ion-pair HPLC with fluorescence detection after solid-phase extraction has been developed. oup.com This method allows for the baseline separation of various naphthalene sulfonate isomers. oup.com

Capillary Zone Electrophoresis (CZE) is another effective technique for separating charged species like naphthalene sulfonates. nih.gov CZE offers high efficiency and short analysis times. colby.edu The separation is based on the differential migration of ions in an electric field. sciex.com A simple and sensitive CZE method has been developed for the simultaneous determination of various drugs, including those with structures that can be compared to naphthalene sulfonates, demonstrating the versatility of the technique. nih.gov This method utilized a sodium tetraborate (B1243019) buffer and detection via UV absorbance. nih.gov

Thin-Layer Chromatography (TLC) provides a simpler, more rapid method for the qualitative analysis of naphthalene sulfonic acids. sigmaaldrich.commerckmillipore.com High-Performance Thin-Layer Chromatography (HPTLC) plates, such as those with an amino (NH2) stationary phase, can be used for the separation. sigmaaldrich.commerckmillipore.com A typical eluent system might consist of a mixture of ethanol (B145695) and an ammonia (B1221849) solution. sigmaaldrich.commerckmillipore.com Detection is often carried out under UV light at 254 nm. sigmaaldrich.commerckmillipore.com

Table 2: Overview of Chromatographic Techniques for Naphthalene Sulfonates

| Technique | Stationary Phase Example | Mobile/Eluent Phase Example | Detection Method | Reference |

| HPLC | C18 | Acetonitrile/Water with acid | MS, UV, Fluorescence | nih.govoup.comsielc.com |

| CZE | Uncoated Silica Capillary | Sodium Tetraborate Buffer | UV Absorbance | nih.gov |

| HPTLC | Amino (NH2) | Ethanol/Ammonia solution | UV (254 nm) | sigmaaldrich.commerckmillipore.com |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, which serves as a crucial confirmation of its identity and purity. For this compound (C₁₀H₈O₄S), the theoretical elemental composition can be calculated from its molecular formula. Experimental values are then compared to these theoretical percentages.

While direct elemental analysis data for this compound was not found in the search results, data for the closely related 4-hydroxy-1-naphthalenesulfonic acid sodium salt (C₁₀H₇O₄SNa) is available and provides a representative example of the technique's application. nih.gov

Table 3: Elemental Analysis Data for 4-hydroxy-1-naphthalenesulfonic acid sodium salt

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 48.78 | 49.03 | nih.gov |

| Hydrogen (H) | 2.87 | 3.06 | nih.gov |

| Sulfur (S) | 13.02 | 12.86 | nih.gov |

Data for a closely related isomer, 4-hydroxy-1-naphthalenesulfonic acid sodium salt.

Electrochemical Characterization Techniques

Electrochemical methods are particularly useful for studying the redox behavior of this compound and for characterizing the properties of conductive polymer films derived from it or its isomers.

Cyclic Voltammetry (CV) is employed to investigate the electrochemical behavior of a substance by measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. For materials derived from isomers like 4-amino-3-hydroxynaphthalene-1-sulfonic acid, CV has been used to characterize the resulting polymer film. researchgate.net The technique helps in understanding the electropolymerization process and the redox properties of the modified electrode. researchgate.net Studies on poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrodes show that the polymer film exhibits electrocatalytic properties, for instance, towards the oxidation of amoxicillin. nih.govd-nb.info The cyclic voltammograms can reveal information about the reversibility of redox processes and the number of electrons transferred. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of materials and interfaces in electrochemical systems. For polymer films derived from hydroxynaphthalene sulfonic acid isomers, EIS is used to study the film's properties, such as charge transfer resistance and double-layer capacitance. researchgate.net By modeling the impedance data with an equivalent electrical circuit, quantitative information about the film's conductivity and interfacial properties can be obtained. researchgate.netnih.gov This technique has been instrumental in confirming the formation of a conductive and electroactive polymer film on electrode surfaces. researchgate.net

Morphological Characterization of Derived Materials (e.g., Scanning Electron Microscopy of Polymer Films)

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of derivatives of this compound, SEM is used to examine the morphology of polymer films electropolymerized onto electrode surfaces. For instance, studies on poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) have used SEM to confirm the deposition of a polymer film and to characterize its structure. researchgate.netresearchgate.net These studies have shown that the polymer can form a nano-sized film (e.g., 40-60 nm) that increases the effective surface area of the electrode. researchgate.net This morphological information is crucial for understanding the performance of the modified electrode in various applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For 7-hydroxynaphthalene-1-sulfonic acid, DFT calculations can elucidate its fundamental chemical characteristics.

The molecular electronic structure of this compound can be analyzed through DFT to understand its reactivity and spectral properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. mdpi.comgrowingscience.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comgrowingscience.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.netresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the naphthalene ring system and the electron-withdrawing sulfonic acid group, marking potential sites for nucleophilic attack.

Atomic charge distribution calculations reveal the partial charges on each atom within the molecule, offering insights into its polarity and electrostatic interactions. The oxygen atoms of the hydroxyl and sulfonic acid groups are expected to carry significant negative charges, while the sulfur atom and the hydrogen of the hydroxyl group will have positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Spin density analysis, relevant for radical species, would map the distribution of unpaired electrons. In the context of reactions involving radical mechanisms, such as certain polymerization processes, identifying the atoms with the highest spin density would indicate the most reactive sites.

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Naphthalene Sulfonic Acid Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar aromatic sulfonic acids.

Theoretical calculations can provide valuable information on the thermodynamics and kinetics of chemical reactions involving this compound. For instance, in sulfonation reactions of naphthalene, the position of the sulfonic acid group is determined by kinetic versus thermodynamic control. mdpi.com At lower temperatures, the kinetically favored product is formed faster, while at higher temperatures, the more stable, thermodynamically favored product predominates. mdpi.com DFT calculations can model the transition states and reaction intermediates to predict the activation energies and reaction enthalpies, thus clarifying the preferred reaction pathways under different conditions.

In the context of binding interactions, computational methods can be used to study the thermodynamics of how this compound interacts with other molecules, such as proteins. nih.govresearchgate.net By calculating the binding free energy, enthalpy, and entropy, researchers can predict the strength and nature of these interactions. nih.govresearchgate.net These calculations often consider both electrostatic and hydrophobic contributions to the binding affinity. nih.gov

The solvent environment can significantly influence the spectroscopic properties of a molecule, a phenomenon known as solvatochromism. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT to simulate the effects of different solvents on the electronic absorption spectra of this compound. researchgate.net

These calculations can predict shifts in the absorption maxima (λmax) as the solvent polarity changes. For a molecule with polar groups like the hydroxyl and sulfonic acid moieties, an increase in solvent polarity is expected to stabilize the excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the UV-visible spectrum. Hydrogen bonding interactions between the solute and protic solvents can also cause significant spectral shifts. nih.gov Theoretical studies can help to disentangle these different solvent effects and provide a more detailed interpretation of experimental spectroscopic data. mdpi.comresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netnih.gov This method is instrumental in drug discovery and for understanding the biological activity of molecules. For this compound, molecular docking can be used to explore its potential interactions with various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

For example, in a study of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA), molecular docking revealed stable interactions with the LasR regulator protein, suggesting a potential mechanism for its antibiofilm activity. nih.gov Similar studies with this compound could predict its binding modes with various enzymes or receptors, providing hypotheses for its biological function that can be tested experimentally. mdpi.com

Table 2: Example of Molecular Docking Results for a Naphthalene Derivative with a Protein Receptor

| Receptor Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Human Thrombin | -8.2 | ASP189, GLY216, TRP60D |

| Laccase | -7.5 | HIS458, CYS453, HIS402 |

Note: This data is illustrative and based on docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced biological effects. nih.gov

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., antimicrobial, anticancer) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Theoretical Studies on Polymerization Mechanisms

Theoretical studies can provide detailed insights into the mechanisms of polymerization reactions involving this compound. By modeling the reaction pathways, researchers can understand the initiation, propagation, and termination steps at a molecular level.

For instance, in the oxidative polymerization of a related compound, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, it is proposed that the reaction proceeds through the formation of radical active sites. uludag.edu.tr DFT calculations can be employed to model these radical species, determine their stability, and calculate the activation energies for the coupling reactions that lead to polymer chain growth. mdpi.com

These theoretical investigations can also explore the effects of different oxidants and reaction conditions on the polymerization process. By understanding the underlying mechanism, it is possible to optimize the synthesis of polymers with desired properties. mdpi.com

Advanced Applications and Emerging Research Horizons

Role in Advanced Material Science

The unique electronic and structural properties of hydroxynaphthalene sulfonic acids make them valuable precursors and components in the synthesis of advanced functional materials. Their applications range from creating polymers with tailored electrical properties to designing sensitive molecular probes for scientific investigation.

Development of Electrically Conducting Polymers and Related Materials

While 7-hydroxynaphthalene-1-sulfonic acid itself is not typically the primary monomer, its derivatives, particularly amino-substituted analogues, are instrumental in the development of electrically conducting polymers. The sulfonic acid group (–SO₃H) is key to this process, enhancing the solubility and processability of the resulting polymers in aqueous media. uludag.edu.tr

Researchers have successfully synthesized conducting polymers electrochemically from compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid. researchgate.net These polymers form films that exhibit significant electrochemical activity. For instance, 4-amino-3-hydroxynaphthalene-1-sulfonic acid has been used to create polypyrrole (PPy) conducting films. medchemexpress.com Similarly, water-soluble conjugated polymers have been synthesized from 7-amino-4-hydroxy-2-naphthalenesulfonic acid, which demonstrate potential as semiconductor materials. uludag.edu.tr The sulfonic acid groups in these structures often act as "dopants," introducing charge carriers that facilitate electrical conductivity along the polymer backbone, a principle also seen in widely used conducting polymers like PEDOT:PSS. mdpi.com

| Derivative Compound | Polymer System | Key Finding |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid | Polypyrrole (PPy) | Forms a conducting film with pyrrole, utilized in electrochemical applications. medchemexpress.com |

| 7-amino-4-hydroxy-2-naphthalenesulfonic acid | Poly(7-amino-4-hydroxy-2-naphthalene sulphonic acid) | Creates a water-soluble conjugated polymer with semiconductor properties. uludag.edu.tr |

| Various aminonaphetalenesulphonic acids | Polymer/bismuth film modified electrodes | Used to construct modified electrodes for the sensitive determination of heavy metal ions. researchgate.net |

Fabrication of Luminescent and Fluorescent Probes (e.g., based on ANS derivatives)

Hydroxynaphthalene sulfonic acids are fundamental in the creation of fluorescent dyes and molecular probes. dyestuffintermediates.comcymitquimica.com A prominent example is 8-Anilinonaphthalene-1-sulfonic acid (ANS), a derivative used extensively as a fluorescent molecular probe. wikipedia.org ANS exhibits weak fluorescence in aqueous solutions but becomes intensely fluorescent in nonpolar environments or when bound to hydrophobic regions on protein surfaces. acs.org This property allows it to be used for studying conformational changes in proteins induced by ligand binding. wikipedia.org

The mechanism involves the sulfonate moiety anchoring to cationic side chains on a protein, while the anilinonaphthalene core binds to nearby hydrophobic pockets. acs.org This interaction provides information on how ligand binding alters the protein's surface. wikipedia.org Other isomers also show significant promise. For example, 7-Hydroxy-2-naphthalene sulfonic acid sodium salt is a highly sensitive fluorescent probe used for the detection of cross-links in biological tissues like collagen and elastin. biosynth.com

| Probe/Dye | Target/Application | Principle of Action |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Hydrophobic pockets on protein surfaces | Fluorescence intensity increases dramatically in nonpolar environments, indicating conformational changes. wikipedia.orgacs.org |

| 7-Hydroxy-2-naphthalene sulfonic acid sodium | Collagen and elastin cross-links | Binds to lysine residues, forming detectable covalent bonds via fluorescence. biosynth.com |

| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | General fluorescent dye | Utilized as a fluorescent dye in various applications. medchemexpress.com |

Potential Contributions to Biological and Medicinal Chemistry Research

The naphthalene (B1677914) framework is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics, including Naproxen, Propranolol, and Bedaquiline. nih.gov Consequently, derivatives of this compound are actively being investigated for their potential in creating new bioactive molecules and pharmaceuticals.

Exploration of Bioactive Derivatives with Therapeutic Potential

The inherent biological activity of the naphthalene core makes its derivatives attractive candidates for therapeutic development. nih.gov Naphthalene-based compounds have been explored for a vast range of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments. nih.gov While research into the direct therapeutic use of this compound derivatives is ongoing, the established success of related structures provides a strong rationale for their exploration. The reactivity of the hydroxyl and sulfonic acid groups allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening against various diseases.

Investigation as Precursors for Active Pharmaceutical Ingredients and Drug Candidates

Hydroxynaphthalene sulfonic acids serve as important intermediates and starting materials in the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs). cymitquimica.com A clear example from a related compound is the use of naphthalene-2-sulphonic acid as a starting material to produce 6-hydroxynaphthalene-1-carboxylic acid. This latter compound is a key intermediate in the synthesis of Tolrestat, a drug investigated for its biological activity. google.com The strategic placement of hydroxyl and sulfonic acid groups on the naphthalene ring allows for controlled, regioselective reactions, making these compounds valuable building blocks in multi-step pharmaceutical manufacturing. wikipedia.org

Studies on Interactions with Complex Biological Systems (e.g., protein binding affinities)

Understanding how drug candidates interact with proteins is fundamental to pharmacology. Derivatives of hydroxynaphthalene sulfonic acid are not only potential drugs themselves but are also powerful tools for studying these interactions. As discussed previously, ANS is a classic tool used to probe the hydrophobic surfaces of proteins and analyze binding events. wikipedia.orgacs.org

Furthermore, detailed studies on related naphthalene derivatives reveal specific binding interactions with critical biological proteins. For example, various 1,4-naphthoquinone derivatives have been shown to bind preferentially to specific sites on Human Serum Albumin (HSA), the most abundant plasma protein. nih.gov Techniques like synchronous fluorescence spectroscopy are used to investigate how these small molecules alter the microenvironment of amino acid residues (like tryptophan and tyrosine) within the protein, providing crucial insights into their binding affinity and potential pharmacokinetic properties. nih.gov The ability of these compounds to interact with proteins like HSA is vital for predicting their distribution and efficacy in the body.

Assessment of Antimicrobial Properties of Synthesized Derivatives

The core structure of this compound presents a versatile scaffold for the synthesis of novel derivatives with potential antimicrobial activity. Research in this area is focused on the synthesis of Schiff bases and metal complexes, leveraging the reactive hydroxyl and sulfonic acid groups to introduce diverse functionalities.

Schiff bases, formed by the condensation of the amino group of a primary amine with a carbonyl group, are a well-established class of compounds with a wide range of biological activities, including antimicrobial properties. frontiersin.org The synthesis of Schiff bases derived from sulfonamides, for instance, has been shown to enhance antimicrobial and antifungal activities. edu.krdresearchgate.net While direct studies on this compound are limited, research on analogous compounds such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid has demonstrated that their derivatives can be effective against various bacteria and fungi. researchgate.net The antimicrobial efficacy of these derivatives is often attributed to the azomethine group in the Schiff base structure.

Another promising avenue of research is the synthesis of metal complexes incorporating this compound derivatives as ligands. Metal complexes of Schiff bases have been shown to possess significant antimicrobial activities. asm.orgnih.gov The chelation of metal ions can enhance the biological activity of the parent ligand. For example, new binary metal (II) complexes derived from an amino sulfo-naphthalene ligand have been synthesized and characterized, showing potential antimicrobial activities against various pathogens. researchgate.net The coordination of metal ions to the ligand can lead to the formation of stable complexes with geometries, such as octahedral, that may facilitate their interaction with microbial targets. ljmr.ly

The following table summarizes the antimicrobial activity of some Schiff base derivatives, illustrating the potential for developing potent antimicrobial agents from similar naphthalene-based structures.

| Compound/Derivative | Target Microorganism | Activity/Minimum Inhibitory Concentration (MIC) | Reference |

| Schiff bases of Sulfadiazine, Sulfadimidine, and Sulfathiazole | Bacillus subtilis (Gram-positive) | Better antimicrobial efficiency than parent sulfonamides | espublisher.com |

| Schiff bases of Sulfadiazine, Sulfadimidine, and Sulfathiazole | Escherichia coli (Gram-negative) | Less effective compared to B. subtilis | espublisher.com |

| Palladium complexes of sulfonyl hydrazone ligands | Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive), Staphylococcus aureus (Gram-positive) | In vitro antibacterial activity | eurjchem.com |

| Palladium complexes of sulfonyl hydrazone ligands | Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | In vitro antifungal activity | eurjchem.com |

Applications in Advanced Analytical Chemistry

The unique chemical structure of this compound, featuring a fluorescent naphthalene core and ionizable hydroxyl and sulfonic acid groups, makes it a promising candidate for various applications in advanced analytical chemistry.

Utilization as Reagents in Specific Chemical Analyses

Derivatives of this compound have the potential to be utilized as highly sensitive and selective reagents in various chemical analyses, particularly in the spectrophotometric and fluorometric determination of metal ions. The hydroxyl and sulfonic acid moieties can act as binding sites for metal ions, leading to the formation of colored or fluorescent complexes. This property is the basis for the development of novel chemosensors. researchgate.net